molecular formula C31H28F2N2O4 B303896 N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Numéro de catalogue B303896
Poids moléculaire: 530.6 g/mol
Clé InChI: QBXNTMHWNBSNLU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as DFP-10825, is a novel small molecule drug that has been developed for the treatment of cancer. It is a quinolinecarboxamide derivative that has shown promising results in preclinical studies.

Mécanisme D'action

N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide exerts its anti-tumor activity by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of many oncogenic proteins. By inhibiting the activity of Hsp90, N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide destabilizes these oncogenic proteins, leading to their degradation and ultimately causing cancer cell death.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, it has been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. It has also been shown to induce apoptosis, which is programmed cell death, in cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is its potent anti-tumor activity in a wide range of cancer cell lines. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is its low solubility, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the development of N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One potential direction is the development of new formulations that improve its solubility and bioavailability. Another potential direction is the development of combination therapies that can enhance its anti-tumor activity. Finally, further studies are needed to determine the safety and efficacy of N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in clinical trials.

Méthodes De Synthèse

N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can be synthesized using a multi-step process. The starting material for the synthesis is 2,4-difluoronitrobenzene, which is reacted with 2,5-dimethoxybenzaldehyde to form an intermediate. This intermediate is then converted to the final product using various chemical reactions, including reduction, cyclization, and amidation.

Applications De Recherche Scientifique

N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied in preclinical models of cancer. It has shown potent anti-tumor activity in various cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, it has been shown to inhibit tumor growth in animal models of cancer.

Propriétés

Nom du produit

N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Formule moléculaire

C31H28F2N2O4

Poids moléculaire

530.6 g/mol

Nom IUPAC

N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C31H28F2N2O4/c1-17-28(31(37)35-24-11-9-20(32)15-23(24)33)29(22-16-21(38-2)10-12-27(22)39-3)30-25(34-17)13-19(14-26(30)36)18-7-5-4-6-8-18/h4-12,15-16,19,29,34H,13-14H2,1-3H3,(H,35,37)

Clé InChI

QBXNTMHWNBSNLU-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=C(C=CC(=C4)OC)OC)C(=O)NC5=C(C=C(C=C5)F)F

SMILES canonique

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=C(C=CC(=C4)OC)OC)C(=O)NC5=C(C=C(C=C5)F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.